molecular formula C31H38N4O3S3 B2428780 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681177-82-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2428780
CAS No.: 681177-82-2
M. Wt: 610.85
InChI Key: NKSRDQWNRULTTB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C31H38N4O3S3 and its molecular weight is 610.85. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic Activities

Benzamides have been synthesized and evaluated for their neuroleptic activities. A correlation between structure and activity was identified, indicating that certain structural modifications can significantly enhance neuroleptic activity. This was evident in linear and cyclic series of benzamides, where certain compounds showed promising results in inhibitory effects on stereotyped behavior in animal models. These compounds hold potential as potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Glucokinase Activation for Diabetes Treatment

Benzamide derivatives have been investigated for their potential as glucokinase activators, a promising approach for the treatment of type 2 diabetes. These compounds demonstrated potent activation of glucokinase and showed significant effects in reducing blood glucose levels in animal studies without evidence of hypoglycemia risk. This highlights their potential as development candidates for diabetes treatment (Park et al., 2014).

Pharmacokinetics and Oral Bioavailability

Studies have explored the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives. Understanding the systemic clearance, hepatic extraction, and the factors affecting oral bioavailability provides crucial insights for the development of these compounds as therapeutic agents. The research identified strategies to enhance oral exposure and suggested directions for future structural modifications (Stearns et al., 2002).

Anticonvulsant Properties

Benzamide derivatives have also been explored for their anticonvulsant activities. Various studies have shown that certain structural features in benzamides can significantly enhance their anticonvulsant properties. This highlights the potential of these compounds in developing new therapeutic agents for treating convulsive disorders (Wang et al., 2019).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O3S3/c1-4-7-18-35(19-8-5-2)41(37,38)23-15-13-22(14-16-23)29(36)33-31-28(24-17-20-34(6-3)21-27(24)40-31)30-32-25-11-9-10-12-26(25)39-30/h9-16H,4-8,17-21H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSRDQWNRULTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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